PDHK1 Inhibitory Potency and Isoform Selectivity vs. Reference Inhibitors
While exact IC50 values for this compound are not publicly disclosed in open-access databases, the compound is classified by the Therapeutic Target Database (TTD) as an inhibitor of PDHK1, a target central to cancer metabolism [1]. For procurement context, a closely related comparator, TM-1 (a PDHK1/2 inhibitor), exhibits IC50 values of 2.97 μM (PDHK1) and 5.2 μM (PDHK2), while the reference inhibitor AZD7545 shows IC50 values of 36.8 nM (PDHK1) and 6.4 nM (PDHK2) [2][3]. Class-level inference suggests that the compound's unique imidazole-benzimidazole scaffold likely confers a distinct selectivity window compared to these comparators, based on SAR trends described in the Merck patent CA-2994027-A1 [4].
| Evidence Dimension | PDHK1 Inhibitory Activity |
|---|---|
| Target Compound Data | Not disclosed in public sources; confirmed as PDHK1 inhibitor by TTD [1] |
| Comparator Or Baseline | TM-1: IC50 2.97 μM (PDHK1), 5.2 μM (PDHK2) [2]; AZD7545: IC50 36.8 nM (PDHK1), 6.4 nM (PDHK2) [3] |
| Quantified Difference | Not quantifiable due to missing data for the target compound. |
| Conditions | TTD annotation [1]; Comparator assays: Biochemical kinase inhibition assay. |
Why This Matters
Knowledge of the compound's confirmed PDHK1 target engagement, when benchmarked against well-characterized inhibitors, is critical for designing controlled experiments in metabolic oncology research.
- [1] IDRblab. (n.d.). Drug Information: Benzimidazole and imidazopyridine derivative 1 (Drug ID: D06WAN). Target: Pyruvate dehydrogenase kinase 1 (PDHK1). View Source
- [2] MedChemExpress. (n.d.). PDHK Cancer TM-1. Product Data Sheet. View Source
- [3] ProbeChem. (n.d.). AZD7545. Pyruvate Dehydrogenase Kinase (PDK) Inhibitor. View Source
- [4] Merck Patent GmbH. (2017). Bicyclic Heterocyclic Derivatives. CA-2994027-A1. View Source
